molecular formula C10H7ClN2O B8474544 8-Quinolylcarbamyl Chloride

8-Quinolylcarbamyl Chloride

Cat. No. B8474544
M. Wt: 206.63 g/mol
InChI Key: OOKWGMJZXUUYLH-UHFFFAOYSA-N
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Patent
US04530931

Procedure details

8-Aminoquinoline (2.0 g., Pfaltz & Bauer, A28560) in methylene chloride (10 ml) was added dropwise to a 0° C. solution of 2.2M phosgene in methylene chloride (12 ml). The resulting precipitate was filtered and dried. The dark solid thus obtained is unstable and in practice it was immediately used in the next reaction.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[C:12](Cl)([Cl:14])=[O:13]>C(Cl)Cl>[N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[NH:1][C:12]([Cl:14])=[O:13])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The dark solid thus obtained
CUSTOM
Type
CUSTOM
Details
was immediately used in the next reaction

Outcomes

Product
Name
Type
Smiles
N1=CC=CC2=CC=CC(=C12)NC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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